molecular formula C12H8Cl2O B6334218 2-Chloro-5-(4-chlorophenyl)phenol CAS No. 53459-39-5

2-Chloro-5-(4-chlorophenyl)phenol

Cat. No.: B6334218
CAS No.: 53459-39-5
M. Wt: 239.09 g/mol
InChI Key: YIRDONCMEBQOJP-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. These compounds are known for their use in various industrial applications, including as disinfectants, pesticides, and preservatives .

Preparation Methods

The synthesis of 2-Chloro-5-(4-chlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine in the presence of a catalyst. This reaction can be carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the phenol ring .

Chemical Reactions Analysis

2-Chloro-5-(4-chlorophenyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(4-chlorophenyl)phenol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Chloro-5-(4-chlorophenyl)phenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to cell death. The strength of this effect is related to the degree of chlorination, with more highly chlorinated compounds being stronger inhibitors .

Comparison with Similar Compounds

2-Chloro-5-(4-chlorophenyl)phenol can be compared to other chlorophenols such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDONCMEBQOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201623
Record name (1,1'-Biphenyl)-3-ol, 4,4'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53459-39-5
Record name 3-Hydroxy-4,4′-dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53459-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-ol, 4,4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-ol, 4,4'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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